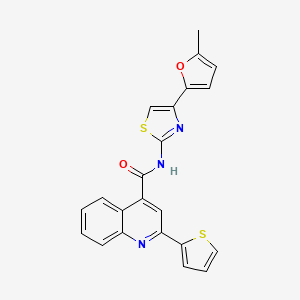

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Description

The compound N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide features a quinoline core substituted at position 2 with a thiophen-2-yl group and at position 4 with a carboxamide moiety linked to a thiazole ring bearing a 5-methylfuran substituent. This structure combines multiple heterocyclic systems (quinoline, thiophene, thiazole, and furan), which are often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2S2/c1-13-8-9-19(27-13)18-12-29-22(24-18)25-21(26)15-11-17(20-7-4-10-28-20)23-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQIOHFKTTUWSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, a compound featuring a complex structure with thiazole, furan, and quinoline moieties, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step organic reaction process involving the following steps:

- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Introduction of the Furan Ring : Achieved via Friedel-Crafts acylation, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid.

- Coupling Reactions : The thiazole and furan rings are coupled through nucleophilic substitution reactions.

- Formation of the Quinoline Moiety : The final step includes reacting the intermediate with benzoyl chloride to form the complete structure.

Biological Activity Overview

The biological activity of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been explored across several domains:

1. Antimicrobial Properties

Research indicates that compounds containing thiazole and furan rings exhibit significant antimicrobial activities. Studies have shown that derivatives can effectively inhibit bacterial growth and fungal infections, making them potential candidates for antibiotic development.

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that it induces apoptosis in human colon adenocarcinoma cells, suggesting its potential as an anticancer agent.

3. Enzyme Inhibition

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has shown promising results as an inhibitor of cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's. It exhibits low activity against carboxylesterase, indicating minimal risk for drug-drug interactions .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In a study assessing the cytotoxic effects of various quinoline derivatives on human colon adenocarcinoma cells, N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis.

Comparison with Similar Compounds

Structural Analogs with Quinoline-4-Carboxamide Backbones

Key Compounds:

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide (): Differs by a sulfamoylphenyl group instead of the 5-methylfuran-thiazole substituent.

6-Bromo-N-(2-(dimethylamino)ethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide (Compound 22, ): Contains a bromo substituent on the quinoline and a dimethylaminoethyl group on the carboxamide. Molecular weight: ~450 g/mol (vs. target compound’s ~425–440 g/mol range). The bromine atom may enhance lipophilicity (higher XLogP3) compared to the target’s furan group .

2-(5-methylfuran-2-yl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}quinoline-4-carboxamide (): Replaces the thiazole ring with a sulfamoylphenyl-pyrimidine group. Likely exhibits altered solubility due to the polar sulfonamide moiety .

Table 1: Physicochemical Comparison of Quinoline-4-Carboxamide Derivatives

Thiazole-Containing Derivatives

Key Compounds:

N-[4-(2-pyridyl)thiazol-2-yl]benzamides (): Exhibit adenosine receptor affinity in the micromolar range. Replacement of benzamide with cyclopentanamide retained activity, suggesting flexibility in the carboxamide group .

N-(4-(p-tolyl)thiazol-2-yl)piperazine derivatives ():

- Demonstrated MMP inhibitory activity (melting points: 269–303°C).

- Methoxy and halogen substituents on the phenyl ring enhanced thermal stability .

Thiophene and Furan Derivatives

Key Compounds:

(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 6, ): Showed potent anti-breast cancer activity (superior to doxorubicin). The thiophene-prop-enylamino group likely contributes to π-π stacking with biological targets .

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Molecular weight: 371.4 g/mol. Combines furan and thiazole moieties, similar to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.